4,4'-Thiobis(6-tert-butyl-m-cresol)
Overview
Description
4,4’-Thiobis(6-tert-butyl-m-cresol) is an organic compound with the molecular formula C22H30O2S. It is also known by other names such as Bis(5-tert-butyl-4-hydroxy-2-methylphenyl) sulfide. This compound is primarily used as an antioxidant in various industrial applications, including the stabilization of polymers and rubbers .
Mechanism of Action
Target of Action
4,4’-Thiobis(6-tert-butyl-m-cresol), also known as 4,4’-Thiobis(2-(tert-butyl)-5-methylphenol), is primarily used as an antioxidant . Its primary targets are reactive oxygen species (ROS) and free radicals that can cause oxidative damage to various cellular components .
Mode of Action
As an antioxidant, 4,4’-Thiobis(6-tert-butyl-m-cresol) acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing them from causing oxidative damage . This compound is also a radical inhibitor, which means it can prevent the thermal decomposition of peracids .
Biochemical Pathways
The compound’s antioxidant action plays a crucial role in various biochemical pathways. By neutralizing ROS and free radicals, it helps maintain the integrity of cellular components and supports the normal functioning of various biochemical processes .
Result of Action
The primary result of the action of 4,4’-Thiobis(6-tert-butyl-m-cresol) is the prevention of oxidative damage. By neutralizing ROS and free radicals, it helps protect cellular components such as proteins, lipids, and DNA from oxidative damage, thereby supporting the normal functioning of cells .
Action Environment
The action of 4,4’-Thiobis(6-tert-butyl-m-cresol) can be influenced by various environmental factors. For instance, its antioxidant action might be more pronounced in environments with high levels of oxidative stress. Moreover, its stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It is known to be sensitive to base hydrolysis and may spontaneously oxidize in solution
Cellular Effects
The cellular effects of 4,4’-Thiobis(6-tert-butyl-m-cresol) are also not well studied. It is known to cause irritation to the eyes, skin, and respiratory system upon exposure
Molecular Mechanism
It is known to belong to the reactive group of sulfides, organic phenols, and cresols , suggesting that it may interact with biomolecules through these functional groups
Temporal Effects in Laboratory Settings
It is known to be sensitive to light , suggesting that its effects may change over time in response to light exposure
Dosage Effects in Animal Models
It is known to be of low systemic toxicity in animals
Metabolic Pathways
It is known to be insoluble in water , suggesting that it may not be readily metabolized
Transport and Distribution
Given its insolubility in water , it may not readily diffuse across cell membranes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Thiobis(6-tert-butyl-m-cresol) typically involves the alkylation of m-cresol with isobutylene in the presence of a catalyst such as aluminum chloride. The resulting product is then reacted with sulfur dichloride to form the final compound .
Industrial Production Methods
In industrial settings, the production of 4,4’-Thiobis(6-tert-butyl-m-cresol) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually produced in solid form and is available in various grades depending on the application .
Chemical Reactions Analysis
Types of Reactions
4,4’-Thiobis(6-tert-butyl-m-cresol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4,4’-Thiobis(6-tert-butyl-m-cresol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers and rubbers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential use in preventing oxidative stress-related diseases.
Industry: Widely used in the plastics and rubber industry to prevent degradation due to oxidation
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Thiobis(3-methyl-6-tert-butylphenol)
- 4,4’-Thiobis(2-tert-butyl-5-methylphenol)
- Bis(2-methyl-4-hydroxy-5-tert-butylphenyl) sulfide
- Bis(3-tert-butyl-4-hydroxy-6-methylphenyl) sulfide
Uniqueness
4,4’-Thiobis(6-tert-butyl-m-cresol) is unique due to its high thermal stability and effectiveness as an antioxidant. Its tert-butyl groups provide steric hindrance, which enhances its stability and prevents it from undergoing unwanted side reactions. This makes it particularly useful in high-temperature applications and in materials that require long-term stability .
Properties
IUPAC Name |
2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl-5-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2S/c1-13-9-17(23)15(21(3,4)5)11-19(13)25-20-12-16(22(6,7)8)18(24)10-14(20)2/h9-12,23-24H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIQYSLFEXIOAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1SC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2S | |
Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
57062-46-1 | |
Record name | Phenol, 4,4′-thiobis[2-(1,1-dimethylethyl)-5-methyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID4021341 | |
Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |
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Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
4,4'-thiobis(6-tert-butyl-m-cresol) appears as white or light gray to tan powder. (NTP, 1992), Dry Powder; Pellets or Large Crystals, Light-gray to tan powder with a slightly aromatic odor; [NIOSH], Light-gray to tan powder with a slightly aromatic odor. | |
Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
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Record name | Phenol, 4,4'-thiobis[2-(1,1-dimethylethyl)-5-methyl- | |
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Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
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Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Flash Point |
420 °F (NTP, 1992), 420 °F | |
Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
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Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
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Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), VERY SOL IN METHANOL (79%); SOL IN ACETONE (20%); SLIGHTLY SOL IN BENZENE (5%); VERY SLIGHTLY SOL IN WATER (0.08%), 0.08% | |
Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
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Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Density |
1.1 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.10 | |
Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
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Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
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Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |
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Vapor Pressure |
6.3e-07 mmHg at 158 °F (NTP, 1992), 0.0000006 mmHg | |
Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
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Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |
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Color/Form |
LIGHT GREY POWDER, FINE WHITE CRYSTALS, Light gray to tan powder. | |
CAS No. |
96-69-5, 57062-46-1 | |
Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21102 | |
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Record name | 4,4′-Thiobis(3-methyl-6-tert-butylphenol) | |
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Record name | Phenol, 4,4'-thiobis(2-(1,1-dimethylethyl)-5-methyl-, homopolymer | |
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Record name | Phenol, 4,4'-thiobis[2-(1,1-dimethylethyl)-5-methyl- | |
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Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |
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Record name | 6,6'-di-tert-butyl-4,4'-thiodi-m-cresol | |
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Record name | 4,4'-THIOBIS(2-TERT-BUTYL-5-METHYLPHENOL) | |
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Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
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Record name | m-Cresol, 4,4'-thiobis(6-tert-butyl- | |
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URL | https://www.cdc.gov/niosh-rtecs/GP3010B0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
302 °F (NTP, 1992), 150 °C, SANTONOX R MELTING POINT: 161 °C, 302 °F | |
Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21102 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | SANTONOX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5304 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/769 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.